1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
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Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H18FN7O2S and its molecular weight is 403.44. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives, including compounds like 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine, are significant in medicinal chemistry. A study by Balaraju, Kalyani, and Laxminarayana (2019) synthesized and analyzed a similar compound, demonstrating its potential in therapeutic applications through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Serotonin Antagonists
Research by Andersen et al. (1992) on substituted 3-(4-fluorophenyl)-1H-indoles, structurally related to the compound , showed their effectiveness as serotonin 5-HT2 antagonists. These compounds could provide insights into developing similar serotonin antagonists (Andersen et al., 1992).
Dopamine and Serotonin Receptor Studies
Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles with applications in understanding dopamine D-2 and serotonin 5-HT2 receptor affinity. This research contributes to the understanding of receptor interactions for compounds like this compound (Perregaard et al., 1992).
Radioactive Tracing in Dopamine Receptors
Eskola et al. (2002) focused on synthesizing a compound for imaging dopamine D4 receptors, highlighting the potential of similar compounds in diagnostic imaging and receptor studies (Eskola et al., 2002).
Crystal and Molecular Structure Analysis
Research by Oezbey et al. (1998) and Kavitha et al. (2014) on compounds structurally related to this compound provides insight into their crystal and molecular structures, which is crucial for understanding their pharmacological properties (Oezbey et al., 1998); (Kavitha et al., 2014).
Synthesis and Biological Evaluation
Studies on the synthesis and biological evaluation of structurally similar compounds contribute to understanding the therapeutic potential of piperazine derivatives. These evaluations include examining their antimicrobial and anticonvulsant activities, as seen in the research by Patel et al. (2012) and Obniska et al. (2012) (Patel et al., 2012); (Obniska et al., 2012).
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2S/c18-14-3-1-4-15(11-14)25-17(20-21-22-25)13-23-7-9-24(10-8-23)28(26,27)16-5-2-6-19-12-16/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVFFZFBOXSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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